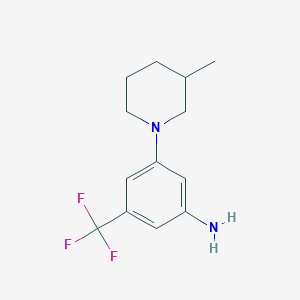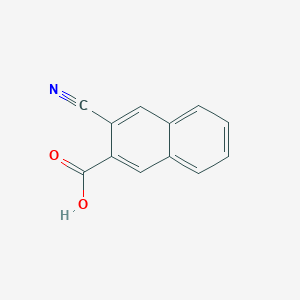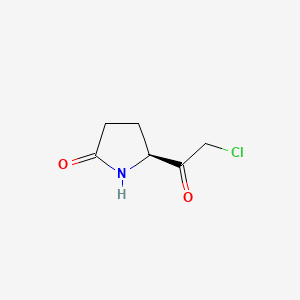
1-(2-Bromoethyl)-4-methoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group, a methoxy group, and a methyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-4-methoxy-2-methylbenzene typically involves the bromination of 4-methoxy-2-methylbenzene. One common method includes the following steps:
Bromination: 4-methoxy-2-methylbenzene is reacted with bromine in the presence of a Lewis acid catalyst such as aluminum bromide or iron bromide. This step introduces the bromoethyl group to the benzene ring.
Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to isolate the desired product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Bromoethyl)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield 1-(2-methoxyethyl)-4-methoxy-2-methylbenzene.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromoethyl group to an ethyl group.
Common reagents and conditions used in these reactions include:
Nucleophiles: Sodium methoxide, ammonia, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromoethyl)-4-methoxy-2-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is utilized in the production of polymers and other advanced materials with specific properties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4-methoxy-2-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. This interaction can disrupt cellular processes, making the compound useful in medicinal applications.
Comparison with Similar Compounds
1-(2-Bromoethyl)-4-methoxy-2-methylbenzene can be compared with other similar compounds such as:
1-(2-Bromoethyl)-4-methoxybenzene: Lacks the methyl group, leading to different reactivity and applications.
1-(2-Bromoethyl)-2-methylbenzene: Lacks the methoxy group, affecting its solubility and chemical behavior.
1-(2-Bromoethyl)-4-methylbenzene:
Properties
CAS No. |
30888-96-1 |
|---|---|
Molecular Formula |
C10H13BrO |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
FBVPFTNBGOMNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


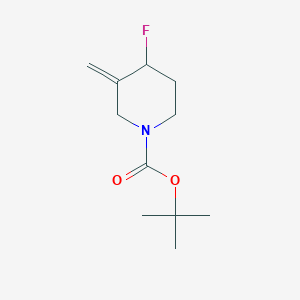
![4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)

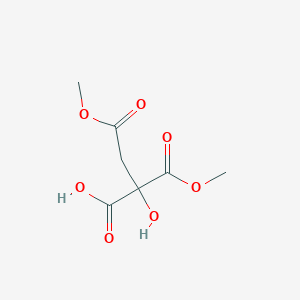

![3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one](/img/structure/B12444260.png)
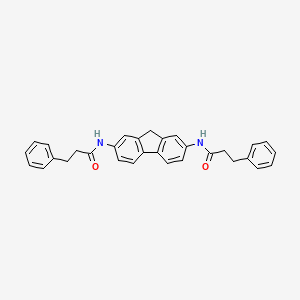
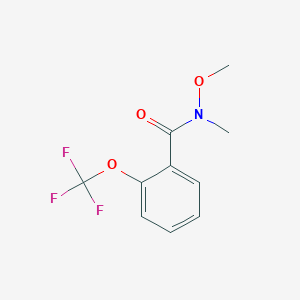
![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)
